molecular formula C13H9NO5 B074019 beta-(5-Nitro-2-furyl)-p-carboxystyrene CAS No. 1534-38-9

beta-(5-Nitro-2-furyl)-p-carboxystyrene

Cat. No.: B074019
CAS No.: 1534-38-9
M. Wt: 259.21 g/mol
InChI Key: NWSQQZAVPSDJIB-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-(5-nitro-2-furyl)-p-carboxystyrene, also known as the parent compound of sodium nifurstyrenate (NSA-Na), is a nitrofuran derivative with antibacterial properties. It has been widely used in veterinary medicine, particularly in Japan, for the prevention and treatment of bacterial infections in fish . Structurally, it consists of a nitro-substituted furan ring linked to a p-carboxystyrene moiety, which is critical for its bioactivity. NSA-Na undergoes metabolic transformations in vivo, producing intermediates such as cyano-pentanone, cyano-pentanol, and acetamidofuran (beta-(acetamido-2-furyl)-p-carboxystyrene) via nitroreduction and side-chain modifications .

Properties

CAS No.

1534-38-9

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)/b6-3+

InChI Key

NWSQQZAVPSDJIB-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O

Related CAS

54992-23-3 (hydrochloride salt)

Synonyms

eta-(5-nitro-2-furyl)-p-carboxystyrene
nifurstyrenic acid
nifurstyrenic acid, sodium salt
NSA-Na
sodium nifurstyrenate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison of Nitrofuran Derivatives
Compound Name Structural Features Key Biological Activities Reference ID
NSA-Na β-(5-nitro-2-furyl)-p-carboxystyrene sodium Antibacterial (veterinary use); metabolized to cyano-pentanone, acetamidofuran
FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) Nitrofuran-thiazole hybrid Potent carcinogen (urinary bladder tumors in rats)
5-Nitro-2-furaldehyde semicarbazone Nitrofuran-semicarbazone conjugate Carcinogenic (benign mammary tumors in rats)
Acetone [4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazone Nitrofuran-thiazole-hydrazone hybrid Induces squamous papillomas in forestomach
Furadantin (Nitrofurantoin) Nitrofuran-aminohydantoin derivative Broad-spectrum antimicrobial (human UTI treatment)
Triazolo-pyridazine derivatives Nitrofuran-triazolo-pyridazine hybrids Enhanced antimicrobial activity vs. Furadantin

Metabolic Pathways and Bioactivation

  • NSA-Na: Metabolized via nitroreduction in liver cytosol (rabbit, rat, sea bream) to cyano-pentanone and acetamidofuran.
  • FANFT: Metabolized by prostaglandin endoperoxide synthetase via cooxidation, generating reactive intermediates linked to bladder carcinogenesis. Unlike NSA-Na, FANFT’s bioactivation involves thiazole ring modifications rather than styryl group reduction .
  • Furadantin : Primarily excreted unchanged in urine, with partial nitroreduction to less active metabolites, reducing systemic toxicity compared to NSA-Na .

Carcinogenicity and Toxicity Profiles

  • NSA-Na: No direct evidence of carcinogenicity in provided studies, though its metabolite acetamidofuran shares structural similarities with carcinogenic nitrofurans.
  • FANFT: Highly carcinogenic, inducing irreversible bladder lesions in rats after 8 weeks of exposure. Irreversibility correlates with sustained microvilli pleomorphism .
  • 5-Nitro-2-furanmethandiol diacetate: Inactive in carcinogenicity assays, highlighting that nitro group presence alone is insufficient for carcinogenic activity .

Antimicrobial Efficacy

  • NSA-Na : Effective against gram-negative and gram-positive bacteria in fish, but veterinary use limits human data .
  • Triazolo-pyridazine derivatives : Demonstrate superior in vitro activity against E. coli and Staphylococcus aureus compared to Furadantin, likely due to enhanced stability of the triazolo ring .

Mutagenicity and SOS Response

  • 2-(2-Furyl)-3-(5-nitro-2-furyl) acrylamide: A mutagenic nitrofuran suppressed by flavonoids (e.g., luteolin, quercetin) via SOS response inhibition.

Key Findings and Implications

  • Structural Determinants : The thiazole or styryl substituents in nitrofurans dictate metabolic pathways (e.g., prostaglandin-mediated vs. nitroreduction) and toxicity profiles.
  • Species-Specific Metabolism : NSA-Na’s metabolism varies between mammals (rabbits, rats) and fish (sea bream), affecting its safety and efficacy across species .
  • Therapeutic vs. Carcinogenic Balance: While NSA-Na is effective in veterinary settings, structurally related compounds like FANFT highlight the need for rigorous carcinogenicity screening in nitrofuran drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.